Cas no 2092256-02-3 ((1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol)

(1-Ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a pyridine ring and a hydroxymethyl functional group. This structure imparts versatility in coordination chemistry and potential applications in catalysis or medicinal chemistry due to its ability to act as a bidentate ligand. The hydroxymethyl group enhances solubility in polar solvents, facilitating further derivatization or complexation with metal centers. Its pyridine moiety contributes to electron-withdrawing properties, influencing reactivity in synthetic pathways. The compound's well-defined molecular architecture makes it suitable for precise structural modifications, offering utility in the development of tailored ligands or intermediates for pharmaceutical and materials science research.
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol structure
2092256-02-3 structure
Product name:(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
CAS No:2092256-02-3
MF:C11H13N3O
MW:203.240422010422
CID:5722149
PubChem ID:121210719

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 2092256-02-3
    • starbld0011850
    • (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
    • F2198-0284
    • AKOS026720802
    • (2-ethyl-5-pyridin-2-ylpyrazol-3-yl)methanol
    • 1H-Pyrazole-5-methanol, 1-ethyl-3-(2-pyridinyl)-
    • Inchi: 1S/C11H13N3O/c1-2-14-9(8-15)7-11(13-14)10-5-3-4-6-12-10/h3-7,15H,2,8H2,1H3
    • InChI Key: LGWINTKSVFXNQH-UHFFFAOYSA-N
    • SMILES: OCC1=CC(C2C=CC=CN=2)=NN1CC

Computed Properties

  • Exact Mass: 203.105862047g/mol
  • Monoisotopic Mass: 203.105862047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.20±0.1 g/cm3(Predicted)
  • Boiling Point: 381.0±32.0 °C(Predicted)
  • pka: 14.03±0.10(Predicted)

(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-0284-1g
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
2092256-02-3 95%+
1g
$335.0 2023-09-06
TRC
E153416-500mg
(1-ethyl-3-(pyridin-2-yl)-1h-pyrazol-5-yl)methanol
2092256-02-3
500mg
$ 320.00 2022-06-02
Life Chemicals
F2198-0284-0.25g
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
2092256-02-3 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2198-0284-5g
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
2092256-02-3 95%+
5g
$1005.0 2023-09-06
TRC
E153416-1g
(1-ethyl-3-(pyridin-2-yl)-1h-pyrazol-5-yl)methanol
2092256-02-3
1g
$ 475.00 2022-06-02
Life Chemicals
F2198-0284-2.5g
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
2092256-02-3 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2198-0284-10g
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
2092256-02-3 95%+
10g
$1407.0 2023-09-06
Life Chemicals
F2198-0284-0.5g
(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol
2092256-02-3 95%+
0.5g
$318.0 2023-09-06
TRC
E153416-100mg
(1-ethyl-3-(pyridin-2-yl)-1h-pyrazol-5-yl)methanol
2092256-02-3
100mg
$ 95.00 2022-06-02

Additional information on (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol

Introduction to (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol (CAS No. 2092256-02-3)

Compound (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol, identified by its CAS number 2092256-02-3, is a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the pyrazole class, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a pyridine ring and an ethyl substituent, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further derivatization and study.

The pyrazole moiety is known for its ability to interact with various biological targets, including enzymes and receptors, which has made it a popular choice in drug discovery. In particular, the 1H-pyrazol-5-yl part of the molecule provides a rigid framework that can be modified to enhance binding affinity and selectivity. The addition of a hydroxymethyl group at the 1-position further expands the possibilities for chemical modifications, allowing for the synthesis of novel derivatives with tailored properties.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in developing new therapeutic agents. Pyrazole derivatives, in particular, have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The compound (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol is no exception and has been the subject of several studies exploring its potential pharmacological effects.

One of the most intriguing aspects of this compound is its interaction with biological targets. Studies have suggested that it may bind to specific enzymes and receptors involved in disease pathways, potentially leading to therapeutic benefits. For instance, research has indicated that pyrazole derivatives can modulate the activity of kinases, which are key players in many cellular processes. The presence of both pyridine and ethyl groups in (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol may enhance its ability to interact with these targets, providing a basis for further investigation.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the pyridine ring and the ethyl substituent are critical steps that can significantly impact the final properties of the molecule. Advanced synthetic techniques, such as cross-coupling reactions and catalytic hydrogenation, are often employed to achieve these transformations efficiently.

In addition to its potential therapeutic applications, (1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanol has also been explored as a building block for more complex molecules. By modifying different parts of its structure, chemists can generate a wide range of derivatives with distinct properties. This flexibility makes it an attractive candidate for drug discovery programs aimed at developing novel treatments for various diseases.

The hydroxymethyl group at the 1-position of the pyrazole ring provides a site for further functionalization. This group can be converted into other functional moieties, such as esters or amides, which can alter the solubility and metabolic stability of the compound. Such modifications are crucial for optimizing drug-like properties, including bioavailability and pharmacokinetics.

Recent studies have also focused on understanding the mechanism of action of pyrazole derivatives. By elucidating how these compounds interact with biological targets at the molecular level, researchers can gain insights into their mode of action and identify ways to improve their efficacy. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in revealing these interactions.

The pharmaceutical industry has shown significant interest in developing new drugs based on heterocyclic scaffolds like pyrazole. The versatility of this class of compounds allows for the creation of molecules with diverse biological activities. As a result, (1-ethyl-3-(pyridin-2-yll)-1H-pyrazol5 - ylmethanol

In conclusion, compound (1ethyl3(p y ridin 2 y l)l H p y razol 5 y l)m ethanol

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